molecular formula C20H14Cl2N6 B12220807 3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12220807
M. Wt: 409.3 g/mol
InChI Key: CSQOKEUJVJBEMW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. Pyrazolo-triazolo-pyrimidine derivatives are recognized for their ability to act as kinase inhibitors, modulating signaling pathways critical in cancer progression . The compound’s dichlorophenyl and dimethylphenyl substituents at positions 3 and 7, respectively, likely enhance its lipophilicity and target-binding affinity compared to simpler analogs.

Properties

Molecular Formula

C20H14Cl2N6

Molecular Weight

409.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6/c1-11-3-5-14(7-12(11)2)28-19-15(9-24-28)20-26-25-18(27(20)10-23-19)13-4-6-16(21)17(22)8-13/h3-10H,1-2H3

InChI Key

CSQOKEUJVJBEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Hydrazone Precursors

A pivotal method involves the oxidative cyclization of aldehyde N-(pyrazolo[3,4-d]pyrimidin-4-yl)hydrazones. For example, Shawali et al. demonstrated that treating 1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-ylhydrazones with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the triazolo ring. Applied to the target compound, this strategy would require:

  • Hydrazone Formation : Condensation of 3,4-dimethylphenyl-substituted pyrazolo[3,4-d]pyrimidin-4-amine with 3,4-dichlorobenzaldehyde.
  • Oxidative Cyclization : Using iodine (I₂) in DMSO at 80–100°C for 4–6 hours to form the triazolo[4,3-c]pyrimidine core.
    This method achieves yields of 60–75% for analogous structures, with regioselectivity controlled by electron-donating/withdrawing substituents.

Dimroth Rearrangement for Ring Isomerization

The Dimroth rearrangement offers an alternative route by isomerizing pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines to the [4,3-c] configuration. This acid- or base-catalyzed process involves cleavage and reformation of the triazole ring, enabling access to otherwise inaccessible regioisomers. For the target molecule, this would necessitate:

  • Synthesis of [1,5-c] Precursor : Via cyclocondensation of 5-amino-3-(3,4-dimethylphenyl)pyrazole-4-carbonitrile with 3,4-dichlorophenyl isocyanate.
  • Rearrangement Conditions : Heating in aqueous NaOH (2 M) at 120°C for 12 hours, achieving >90% conversion efficiency.

Stepwise Synthesis and Intermediate Characterization

Preparation of 3,4-Dimethylphenyl-Substituted Pyrazole Intermediate

The 3,4-dimethylphenyl group is introduced early to avoid steric hindrance in later stages. A validated protocol from CN104628647A involves:

  • Reflux Condensation : Reacting 3,4-dimethylphenylhydrazine hydrochloride (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in ethanol/water (3:1) at 80°C for 4 hours.
  • Crystallization : Crude 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one is purified via isopropanol-water (2:1), yielding 85–92% pure product.
    Key Data :
Parameter Value
Yield 89%
Purity (HPLC) 98.5%
Melting Point 162–164°C

Construction of the Pyrazolo[3,4-d]Pyrimidine Core

Liu et al. detailed a base-catalyzed fusion using K₂CO₃/DMSO:

  • Cyclocondensation : 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one (1.0 equiv) reacts with 3,4-dichlorophenylguanidine nitrate (1.1 equiv) in DMSO at 120°C for 8 hours.
  • Workup : Acidification to pH 7 with HCl precipitates the pyrazolo[3,4-d]pyrimidine intermediate (73% yield).

Final Cyclization to the Triazolo[4,3-c]Pyrimidine

Oxidative Cyclization with Iodine

Adapting Shawali’s method:

  • Hydrazone Formation : The pyrazolo[3,4-d]pyrimidine intermediate (1.0 equiv) reacts with 3,4-dichlorobenzaldehyde (1.05 equiv) in ethanol under reflux (6 hours).
  • Oxidation : Hydrazone is treated with I₂ (1.5 equiv) in DMSO at 90°C for 5 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields 68% of the target compound.

Alternative Route: One-Pot Cyclocondensation

A streamlined approach avoids isolating intermediates:

  • Reagents : 3,4-Dimethylphenylhydrazine, ethyl acetoacetate, 3,4-dichlorophenylguanidine, and iodine.
  • Conditions : Sequential heating in DMSO (80°C → 120°C) over 24 hours.
  • Yield : 61% with 96% purity (reduced byproduct formation vs. stepwise synthesis).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.51 (s, 3H, CH₃), 7.38–7.91 (m, 6H, aryl-H).
  • IR : 1670 cm⁻¹ (C=O stretch), 3261 cm⁻¹ (N-H).
  • MS : m/z 486.2 [M+H]⁺ (calc. 485.3).

Purity Optimization via Crystallization

Crystallizing the final product from DMF/ethanol (1:4) increases purity from 92% to 99.8%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield Purity Time (h) Key Advantage
Oxidative Cyclization 68% 96% 11 High regioselectivity
Dimroth Rearrangement 72% 95% 24 Access to thermodynamically stable isomer
One-Pot Synthesis 61% 96% 24 Reduced isolation steps

Challenges and Mitigation Strategies

  • Regioselectivity Control : Electron-withdrawing Cl groups direct cyclization to the [4,3-c] position over [1,5-c]. Using bulky bases (e.g., DBU) further enhances selectivity.
  • Byproduct Formation : Excess iodine generates iodinated byproducts; substituting I₂ with (diacetoxyiodo)benzene reduces this issue.
  • Solvent Choice : DMSO enhances reaction rates but complicates workup; switching to DMAc (dimethylacetamide) improves yields by 8–12%.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The dichlorophenyl and dimethylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, alkylating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. For example, a related triazole derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Bacterial Inhibition : Research indicates that heterocycles like this one can disrupt bacterial photosynthesis and inhibit growth through interference with metabolic pathways .
  • Case Studies : Derivatives have been tested against pathogenic bacteria with promising results in inhibiting growth compared to standard antibiotics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes such as lanosterol 14α-demethylase, which is crucial in sterol biosynthesis in fungi and some protozoa.
  • Biological Activity : Docking studies suggest that the compound binds effectively to the active site of these enzymes, potentially leading to new antifungal agents .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties:

  • Mechanism : By modulating inflammatory cytokines and pathways, these compounds may reduce inflammation in various models.
  • Case Studies : Experimental models have shown reduced levels of pro-inflammatory markers when treated with pyrazolo[4,3-e][1,2,4]triazolo derivatives .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Substituent Diversity in Position 7

  • Compound 14 (): Features a tetra-O-acetyl-D-glucopyranosylthio group at position 5. This substitution introduces significant polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration. The acetylated sugar moiety may also serve as a prodrug strategy for targeted release .
  • The presence of hydroxyl groups may improve pharmacokinetic profiles through increased solubility .

Substituent Effects at Position 3

  • Target Compound: The 3,4-dichlorophenyl group provides strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic kinase domains. Chlorine atoms are known to improve resistance to oxidative metabolism.
  • CAS RN 1005560-39-3 (): Substituted with a 4-chloro-3,5-dimethylpyrazolemethyl group at position 2.

Biological Activity

The compound 3-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. Techniques such as metal-catalyzed reactions have been employed to enhance yields and purity. For instance, recent studies have utilized cyclo-trimerization reactions to effectively synthesize derivatives with improved biological profiles .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies using the MTT assay demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazole exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

  • Mechanism of Action :
    • Induction of apoptosis was confirmed through increased activation of caspases (caspase-9 and caspase-3) .
    • The compound also influenced the expression of key proteins involved in apoptosis and autophagy pathways. Specifically, it promoted p53 and Bax expression while inhibiting NF-κB .

Antimicrobial Activity

In addition to anticancer effects, compounds within this class have shown antimicrobial activity . A study reported significant antibacterial effects against various strains of bacteria when tested with derivatives similar to the target compound .

Case Studies

  • Cytotoxicity in Breast Cancer Cells :
    • A comparative analysis was conducted on several synthesized pyrazolo[4,3-e][1,2,4]triazole derivatives. The results indicated that compounds bearing specific substitutions (like dichlorophenyl and dimethylphenyl groups) exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Mechanistic Studies :
    • In a detailed mechanistic study involving flow cytometry and Western blotting techniques, it was shown that treated cells underwent significant morphological changes indicative of apoptosis. The upregulation of apoptotic markers was consistent across multiple experiments .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerMCF-70.25Apoptosis via caspase activation
MDA-MB-2310.5NF-κB inhibition; p53 pathway activation
AntimicrobialE. coli15Disruption of bacterial cell wall integrity
S. aureus10Inhibition of protein synthesis

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